Cas no 19757-64-3 (cyclopropylurea)

シクロプロピル尿素(Cyclopropylurea)は、シクロプロピル基と尿素構造を有する有機化合物です。分子式はC4H8N2Oで、医薬品中間体や農薬合成における重要なビルディングブロックとして利用されます。その剛直なシクロプロピン環構造により、分子の立体障害を生かした特異的な反応性を示し、生理活性化合物の設計において立体選択性の制御が可能です。特に創薬分野では、標的タンパク質との水素結合形成能に優れ、薬理活性の最適化に寄与します。また、比較的高い化学的安定性を有し、多段階合成プロセスでの取り扱いが容易である点が特徴です。

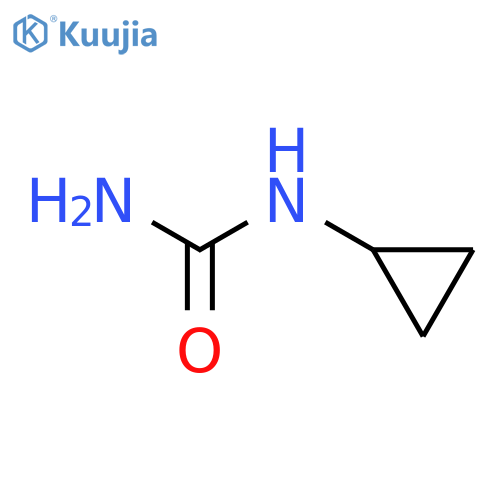

cyclopropylurea structure

商品名:cyclopropylurea

cyclopropylurea 化学的及び物理的性質

名前と識別子

-

- Urea,N-cyclopropyl-

- cyclopropylurea

- N-CYCLOPROPYLUREA

- 1-cyclopropylurea

- AC1L6S21

- AC1Q4ZW4

- AC1Q5JFX

- Cyclopropylharnstoff

- Cyclopropyl-harnstoff

- cyclopropyl-urea

- N-Cyclopropyl-harnstoff

- NSC117244

- SureCN687674

- (Carbamoylamino)cyclopropane, Ureidocyclopropane

- Z57000532

- Urea, N-cyclopropyl-

- BS-12686

- NSC-117244

- SCHEMBL687674

- DTXSID00297670

- CS-0073680

- cyclopropyl urea

- F8880-2529

- 19757-64-3

- CLMGCKCDSPUQEE-UHFFFAOYSA-N

- AKOS000200343

- MFCD01569844

- EN300-13158

- D73868

- DB-244326

-

- MDL: MFCD01569844

- インチ: InChI=1S/C4H8N2O/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7)

- InChIKey: CLMGCKCDSPUQEE-UHFFFAOYSA-N

- ほほえんだ: C1(NC(N)=O)CC1

計算された属性

- せいみつぶんしりょう: 100.06374

- どういたいしつりょう: 100.064

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 87.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- 密度みつど: 1.17

- ゆうかいてん: 123-124 °C

- ふってん: 179.7°Cat760mmHg

- フラッシュポイント: 62.5°C

- 屈折率: 1.519

- PSA: 55.12

cyclopropylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B425718-50mg |

cyclopropylurea |

19757-64-3 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-13158-0.25g |

cyclopropylurea |

19757-64-3 | 95% | 0.25g |

$117.0 | 2023-05-01 | |

| abcr | AB238391-1 g |

N-Cyclopropylurea; . |

19757-64-3 | 1 g |

€441.50 | 2023-07-20 | ||

| Apollo Scientific | OR21332-1g |

1-Cyclopropylurea |

19757-64-3 | 96% | 1g |

£121.00 | 2025-02-19 | |

| Chemenu | CM350034-100mg |

1-Cyclopropylurea |

19757-64-3 | 95%+ | 100mg |

$51 | 2023-02-17 | |

| Life Chemicals | F8880-2529-5g |

cyclopropylurea |

19757-64-3 | 95% | 5g |

$705.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1144320-1g |

1-Cyclopropylurea |

19757-64-3 | 98% | 1g |

¥1660.00 | 2023-11-21 | |

| Chemenu | CM350034-250mg |

1-Cyclopropylurea |

19757-64-3 | 95%+ | 250mg |

$86 | 2023-02-17 | |

| Enamine | EN300-13158-0.5g |

cyclopropylurea |

19757-64-3 | 95% | 0.5g |

$184.0 | 2023-05-01 | |

| Enamine | EN300-13158-2.5g |

cyclopropylurea |

19757-64-3 | 95% | 2.5g |

$415.0 | 2023-05-01 |

cyclopropylurea 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

19757-64-3 (cyclopropylurea) 関連製品

- 627-06-5(Propylurea)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19757-64-3)cyclopropylurea

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):346.0/524.0/1185.0